Ethyl 2-(bromomethyl)acrylate
CAS No.: 17435-72-2
Cat. No.: VC20772238
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17435-72-2 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | ethyl 2-(bromomethyl)prop-2-enoate |
| Standard InChI | InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 |
| Standard InChI Key | MTCMFVTVXAOHNQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=C)CBr |
| Canonical SMILES | CCOC(=O)C(=C)CBr |
Introduction
Physical and Chemical Properties
Ethyl 2-(bromomethyl)acrylate (CAS: 17435-72-2) is characterized by several distinctive physical and chemical properties that make it valuable in organic synthesis. Its molecular structure contains a reactive bromine-substituted methyl group attached to an α-carbon of an acrylate moiety, providing multiple reactive sites for chemical transformations.
Basic Physical Properties
The compound exists as a colorless to yellow liquid under standard conditions. Below is a comprehensive table detailing its physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.038 g/mol |
| Physical State | Liquid |
| Color | Colorless to Yellow |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 191.9±23.0 °C at 760 mmHg (38°C at 0.8 mmHg) |
| Melting Point | 134-136°C |
| Flash Point | 69.9±22.6 °C (81°C) |
| Refractive Index | 1.479 (1.471) |
| LogP | 2.41 |
| Vapor Pressure | 0.5±0.4 mmHg at 25°C |
| Storage Condition | 2-8°C |
These physical properties highlight the compound's moderate volatility and lipophilicity, important considerations for both synthetic applications and handling procedures .
Structural Features
Ethyl 2-(bromomethyl)acrylate's structure contains several reactive functional groups that contribute to its utility in organic synthesis:
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An α,β-unsaturated carbonyl system that can participate in Michael addition reactions
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A bromomethyl group that serves as an excellent leaving group for nucleophilic substitution
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An ethyl ester functionality that can undergo various transformations
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A terminal alkene that can participate in addition reactions and cycloadditions
The SMILES notation for the compound is CCOC(=O)C(=C)CBr, representing its structural arrangement in a linear format .
Synthesis Methods
Several synthetic approaches have been developed for preparing ethyl 2-(bromomethyl)acrylate, with variations tailored to specific laboratory requirements and scale considerations.
Synthesis from Diethyl Malonate
One common synthetic route utilizes diethyl malonate as the starting material:
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A suspension of sodium hydride (80% dispersion in oil, 0.36g, 12mmol) in acetonitrile (10mL) is prepared
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Diethyl malonate (1.60g, 10mmol) is added, and the mixture is stirred at room temperature for 15 minutes
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A solution of ethyl α-(bromomethyl)acrylate (1.93g, 10mmol) in acetonitrile (5mL) is added slowly
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The mixture is stirred for 2 hours, then poured into water and extracted with diethyl ether
This approach represents a modified procedure based on the work of S. E. Drewes, G. Loizou, and G. H. P. Roos published in Synthetic Communications (1987) .
Alternative Synthesis Methods
Applications in Organic Chemistry
Ethyl 2-(bromomethyl)acrylate serves as a valuable building block in organic synthesis due to its multifunctional nature and reactivity pattern.
Synthesis of α-Methylene Lactones and Lactams
The compound is particularly useful as an electrophile for various organometallic reagents in the synthesis of α-methylene lactones and lactams, which are important structural motifs found in many natural products and bioactive compounds .
Phosphine-Catalyzed Domino Assembly
Recent research has revealed the remarkable ability of 2-(bromomethyl)acrylates to undergo phosphine-catalyzed domino assembly processes. In a groundbreaking study, researchers discovered that treatment of methyl 2-(bromomethyl)acrylate with PPh₃ (40 mol%) and triethylamine led to an extraordinary hexamerization reaction:
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Six molecules of 2-(bromomethyl)acrylate were assembled in a regio- and stereoselective manner
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The process formed seven carbon-carbon bonds and controlled four stereocenters
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The reaction yielded a centrosymmetric pentaene containing two cyclohexenyl units
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This transformation proceeded through a dimerization/double Diels-Alder cycloaddition sequence
The ethyl ester variant of the compound (ethyl 2-(bromomethyl)acrylate) also successfully participated in this reaction, forming complex bicyclic structures .
Reaction Optimization Studies
Researchers have extensively studied the reaction conditions for the phosphine-catalyzed hexamerization process:
| Entry | Catalyst | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ (40 mol%) | TEA | r.t. | 72 h | 81 |
| 2 | PPh₃ (40 mol%) | TEA | 40°C | 7 h | 63 |
| 3 | PPh₃ (1.0 mmol) | TEA | r.t. | 24 h | 63 |
| 4 | PPh₃ (10 mol%) | TEA | r.t. | 24 h | traces |
| 5-7 | PPh₃ (40 mol%) | DIPEA/Na₂CO₃/K₂CO₃ | r.t. | 24 h | unsatisfactory |
| 8-10 | Cy₃P/nBu₃P/JohnPhos | TEA | r.t. | 24 h | tarry products |
| 11 | tri-2-furylphosphine | TEA | r.t. | 24 h | 69 |
These studies highlight the importance of catalyst loading, base selection, reaction temperature, and duration for achieving optimal yields in this complex transformation .
| Hazard Category | Statements |
|---|---|
| GHS Classification | GHS07 (Warning) |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| H227: Combustible liquid | |
| Risk Phrases | R36/37/38 |
| Safety Phrases | S26, S36 |
| WGK Germany | 3 (severe hazard to waters) |
These hazard classifications indicate that the compound poses moderate health and environmental risks that necessitate appropriate handling procedures .
Recent Research Developments
Recent scientific investigations have significantly expanded our understanding of ethyl 2-(bromomethyl)acrylate's potential in complex organic transformations.
Hexamerization Reactions
The most noteworthy recent development is the discovery of the phosphine-catalyzed hexamerization process. This reaction represents a powerful method for constructing complex molecular architectures from relatively simple starting materials:
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The hexamerization proceeds through a key intermediate, 2,5-dicarbomethoxy-1,3,5-triene
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The intermediate undergoes further transformations leading to bicyclic products
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The process has been successfully scaled up to 3.0 mmol, providing the hexamerized product in 76% yield after a 120-hour reaction
Structure Variations and Reactivity
Researchers have explored the reactivity of various 2-(bromomethyl)acrylate esters including:
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Methyl 2-(bromomethyl)acrylate
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Ethyl 2-(bromomethyl)acrylate
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Benzyl 2-(bromomethyl)acrylate
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n-Butyl 2-(bromomethyl)acrylate
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tert-Butyl 2-(bromomethyl)acrylate
Each of these variants successfully participated in the hexamerization process, though yields varied depending on the steric hindrance of the ester group .
Additionally, researchers found that methyl 2-chloromethyl acrylate could also undergo the hexamerization reaction, while corresponding Morita-Baylis-Hillman (MBH) acetates or carbonates were unreactive in this transformation .
Further Transformations and Future Directions
The bicyclic products obtained from the hexamerization process have been shown to undergo additional transformations:
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Double 1,3-dipolar cycloaddition with benzonitrile oxide, generating tetracyclic bis-isoxazole adducts
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Computational studies (DFT) of the Diels-Alder steps supported the proposed mechanism and observed selectivity
Future research directions may include exploring the reactions of 2-(bromomethyl)acrylates with other 1,3-dipoles to achieve new structures and greater molecular complexity .
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